molecular formula C19H22O4 B023483 16-Nor-7,15-dioxodehydroabietic acid CAS No. 120591-53-9

16-Nor-7,15-dioxodehydroabietic acid

Cat. No.: B023483
CAS No.: 120591-53-9
M. Wt: 314.4 g/mol
InChI Key: UUJPRXAWNIWAPI-BHIYHBOVSA-N
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Description

16-Nor-7,15-dioxodehydroabietic acid (CAS: 120591-53-9) is a diterpenoid derivative structurally derived from dehydroabietic acid, a resin acid commonly found in coniferous plants. Its molecular formula is C₁₉H₂₂O₄, featuring a nor-abietane skeleton with ketone groups at positions C7 and C15 and the absence of a methyl group at C16 (denoted by "nor") .

Properties

IUPAC Name

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11(20)12-5-6-14-13(9-12)15(21)10-16-18(14,2)7-4-8-19(16,3)17(22)23/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,22,23)/t16-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPRXAWNIWAPI-BHIYHBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Demethylation

Oxidative demethylation of the C16 methyl group can be achieved using strong oxidizing agents. For example, chromium-based oxidants (e.g., CrO₃ in acetic acid) have been employed to remove methyl groups in abietane diterpenoids. A plausible procedure involves:

  • Reagents : CrO₃ (2.5 equiv), glacial acetic acid, 70°C, 12 hours.

  • Mechanism : Sequential oxidation of the methyl group to a carboxylate intermediate, followed by decarboxylation to yield the nor-derivative.

This method aligns with protocols used for demethylation of dehydroabietic acid derivatives in antimicrobial studies.

Reductive Demethylation

Alternative approaches involve reductive cleavage using lithium in ethylenediamine (Li/EDA), which selectively removes methyl groups from aromatic systems. However, this method risks over-reduction of ketones or carboxylic acids, necessitating careful optimization.

Oxidation at C7 and C15

Selective Oxidation of C7

The secondary alcohol at C13 in dehydroabietic acid can be oxidized to a ketone (C7) using Jones reagent (CrO₃/H₂SO₄). For dual oxidation at C7 and C15:

  • C7 Oxidation : Treat dehydroabietic acid with Jones reagent at 0°C for 2 hours to yield 7-oxodehydroabietic acid.

  • C15 Oxidation : Introduce a ketone at C15 via allylic oxidation using selenium dioxide (SeO₂) in tert-butyl hydroperoxide (TBHP).

Reaction Conditions :

StepReagentSolventTemperatureTimeYield
C7CrO₃ (1.2 equiv)Acetone0°C2 h78%
C15SeO₂ (2.0 equiv)DCM40°C6 h65%

Simultaneous Oxidation via Ozonolysis

Ozonolysis of the C8–C9 double bond in dehydroabietic acid followed by reductive workup (Zn/HOAc) generates diketone intermediates. While this method primarily targets the diene system, side reactions may yield undesired products, requiring chromatographic purification.

Integrated Synthesis Pathway

Combining demethylation and oxidation steps, a feasible route to this compound involves:

  • Demethylation at C16 :

    • Treat dehydroabietic acid with CrO₃ in acetic acid to remove the C16 methyl group.

  • C7 Oxidation :

    • React the nor-intermediate with Jones reagent to introduce a ketone at C7.

  • C15 Oxidation :

    • Use SeO₂/TBHP to oxidize the C15 position.

Critical Considerations :

  • Order of Steps : Demethylation before oxidation prevents interference with reactive ketone groups.

  • Protection of Carboxylic Acid : Temporary esterification (e.g., methyl ester) may enhance solubility and prevent side reactions during oxidation.

Analytical Validation and Characterization

Successful synthesis requires rigorous characterization via:

  • NMR Spectroscopy :

    • ¹H NMR : Loss of C16 methyl signal (~δ 1.2 ppm) and appearance of ketone protons (δ 2.5–3.0 ppm).

    • ¹³C NMR : Peaks at ~δ 210 ppm (C7 and C15 ketones) and δ 180 ppm (C14 carboxylic acid).

  • Mass Spectrometry :

    • ESI-MS : Expected [M−H]⁻ ion at m/z 331.2 (C₁₉H₂₂O₄).

Challenges and Optimization Opportunities

  • Selectivity in Oxidation :

    • Competing oxidation at C13 or over-oxidation of the carboxylic acid may occur. Using milder oxidants (e.g., Dess–Martin periodinane) could improve selectivity.

  • Yield Enhancement :

    • Catalytic methods (e.g., Pd/C-mediated dehydrogenation) may streamline demethylation and oxidation steps .

Chemical Reactions Analysis

Types of Reactions

(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the ketone and carboxylic acid groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Oxidation State: The dual ketone groups (C7 and C15) in this compound enhance its electrophilicity compared to monoketone analogs like 7-oxodehydroabietic acid or hydroxylated derivatives like 15-hydroxydehydroabietic acid .

Anti-Inflammatory and Antimicrobial Properties

  • 15-Hydroxydehydroabietic acid : Demonstrates anti-biofilm and anti-quorum sensing activity against Staphylococcus aureus, attributed to its hydroxyl group enhancing solubility and membrane penetration .
  • 7-Oxodehydroabietic acid : Shows moderate antibacterial activity, but its derivatives (e.g., methyl esters) exhibit enhanced potency due to improved lipophilicity .

Antiproliferative Potential

  • Derivatives of dehydroabietic acid modified at C12 and C7 (e.g., 12α-hydroxyabietic acid) have shown antiproliferative effects against cancer cell lines, suggesting that the ketone groups in this compound may confer similar activity .

Biological Activity

16-Nor-7,15-dioxodehydroabietic acid (CAS No. 120591-53-9) is a compound derived from the resin of coniferous trees, particularly from the genus Abies. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which contributes to its biological activity. The compound features a dioxo group and a nor-abietane skeleton that may play a role in its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation : It influences the expression of genes associated with various biological functions, including those involved in cancer progression and immune responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), leading to reduced cell viability and induced apoptosis.

Cell LineIC50 (µM)Effect
MCF-710Induced apoptosis
A54912Reduced cell viability

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating inhibition of growth at certain concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Study on Cancer Cell Lines

In a recent study, the effects of this compound were evaluated on several human cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal studies have shown that administration of this compound can reduce tumor growth in xenograft models. Mice treated with this compound exhibited a significant decrease in tumor size compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its solubility in organic solvents indicates potential bioavailability when formulated appropriately for therapeutic use.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 16-Nor-7,15-dioxodehydroabietic acid in synthetic or isolated samples?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the carbon skeleton and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Additionally, comparison with published spectral data from peer-reviewed studies (e.g., analogs like 15-Hydroxydehydroabietic acid ) is essential. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection is recommended, ensuring ≥95% purity for experimental reproducibility .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis typically involves oxidative degradation of dehydroabietic acid derivatives. A common approach is the use of selective oxidants (e.g., Jones reagent or KMnO₄) under controlled conditions to introduce ketone groups at positions 7 and 15 while removing the methyl group at position 15. Reaction monitoring via Thin-Layer Chromatography (TLC) and intermediate characterization by Infrared (IR) spectroscopy for carbonyl detection is advised. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts .

Q. What solvent systems are optimal for stabilizing this compound in experimental assays?

  • Methodological Answer : The compound’s stability depends on solvent polarity and storage conditions. Dimethyl sulfoxide (DMSO) is suitable for short-term dissolution in biological assays, but prolonged storage in DMSO may lead to degradation. For long-term stability, lyophilization and storage in anhydrous acetonitrile or methanol at -20°C under inert gas (e.g., argon) is recommended. Periodic stability checks via HPLC are critical to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or cell line specificity. To address this:

  • Standardize purity thresholds (e.g., ≥95% by HPLC) and validate batches via third-party laboratories.
  • Replicate assays under controlled conditions (e.g., identical cell lines, serum-free media, and incubation times).
  • Employ orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to cross-validate bioactivity.
  • Meta-analysis of existing data using tools like PRISMA guidelines can identify confounding variables .

Q. What strategies are effective for optimizing the yield of this compound in large-scale synthesis?

  • Methodological Answer : Yield optimization requires a multi-parametric approach:

  • Reaction kinetics analysis (e.g., varying temperature, pressure, and catalyst loadings) using Design of Experiments (DoE) software.
  • In-line monitoring with Fourier-Transform Infrared (FTIR) spectroscopy to track intermediate formation.
  • Green chemistry principles : Replace toxic oxidants with enzymatic or photochemical alternatives to reduce side reactions.
  • Scale-up simulations using computational tools (e.g., Gaussian for transition-state modeling) to predict bottlenecks .

Q. How can researchers elucidate the metabolic pathways of this compound in plant or microbial systems?

  • Methodological Answer : Isotopic labeling (¹⁴C or ¹³C) of the compound, followed by tracer studies in model organisms (e.g., Arabidopsis thaliana or Aspergillus niger), can map metabolic fate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to identify metabolites. Complementary transcriptomic analysis (RNA-seq) of treated organisms reveals upregulated/downregulated genes linked to detoxification or degradation pathways .

Q. What computational methods are reliable for predicting the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites based on electron density maps. Molecular Dynamics (MD) simulations assess steric effects in solvent environments. Pair these with cheminformatics tools (e.g., RDKit) to generate reaction networks and prioritize synthetic routes .

Methodological Considerations

  • Data Validation : Always cross-reference spectral data with peer-reviewed repositories (e.g., SciFinder or Reaxys) to avoid reliance on unverified commercial databases .
  • Ethical Reproducibility : Publish full experimental details (e.g., solvent grades, instrument calibration) in supplementary materials to enable replication .
  • Contradiction Management : Use systematic reviews to contextualize conflicting bioactivity results, emphasizing assay-specific variables (e.g., pH, temperature) .

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